molecular formula C10H22O B095741 2,7-Dimethyl-1-octanol CAS No. 15250-22-3

2,7-Dimethyl-1-octanol

Cat. No. B095741
CAS RN: 15250-22-3
M. Wt: 158.28 g/mol
InChI Key: FNLOIWOIWFHQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethyl-1-octanol, also known as DMDO, is an organic compound with a molecular formula of C10H22O. This compound is a colorless liquid with a characteristic odor and is used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 2,7-Dimethyl-1-octanol is not fully understood. However, it is believed that it acts as an insect pheromone mimic, binding to specific receptors in the insect's antennae. This binding triggers a physiological response in the insect, altering its behavior.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,7-Dimethyl-1-octanol are primarily observed in insects. When exposed to this compound, insects exhibit altered behavior, such as increased attraction or repulsion. This effect is due to the compound's ability to mimic insect pheromones and bind to specific receptors in the insect's antennae.

Advantages And Limitations For Lab Experiments

The advantages of using 2,7-Dimethyl-1-octanol in lab experiments include its high yield synthesis method, its ability to mimic insect pheromones, and its potential use in the synthesis of chiral compounds. However, the limitations of using this compound include its limited use in research outside of insect behavior studies and its potential toxicity in high concentrations.

Future Directions

For the use of 2,7-Dimethyl-1-octanol in scientific research include further studies on its mechanism of action and potential use in the synthesis of chiral compounds. Additionally, research on the potential use of this compound as a natural insect repellent or attractant may also be explored.

Synthesis Methods

The synthesis of 2,7-Dimethyl-1-octanol is typically achieved through the reaction of 2,7-octadiene with hydrogen peroxide and acetic acid. This reaction results in the formation of 2,7-Dimethyl-1-octanol as the main product. This synthesis method is preferred due to its high yield and efficiency.

Scientific Research Applications

2,7-Dimethyl-1-octanol has been used in various scientific research applications, including the study of insect behavior, as a pheromone mimic. It has also been used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. Additionally, it has been used as a solvent in the production of flavors and fragrances.

properties

CAS RN

15250-22-3

Product Name

2,7-Dimethyl-1-octanol

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,7-dimethyloctan-1-ol

InChI

InChI=1S/C10H22O/c1-9(2)6-4-5-7-10(3)8-11/h9-11H,4-8H2,1-3H3

InChI Key

FNLOIWOIWFHQSI-UHFFFAOYSA-N

SMILES

CC(C)CCCCC(C)CO

Canonical SMILES

CC(C)CCCCC(C)CO

synonyms

2,7-Dimethyl-1-octanol

Origin of Product

United States

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